molecular formula C19H20N2 B14217873 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole CAS No. 828283-35-8

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole

Cat. No.: B14217873
CAS No.: 828283-35-8
M. Wt: 276.4 g/mol
InChI Key: CMXCJXVUWCNYIL-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2,4,6-trimethylbenzoyl hydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and purification methods may vary to optimize yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    3,5-Dimethyl-1-phenylpyrazole: Similar structure but with different methyl group positions.

    2,4,6-Trimethylphenylhydrazine: A precursor in the synthesis of the target compound.

Uniqueness

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

828283-35-8

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

5-methyl-1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole

InChI

InChI=1S/C19H20N2/c1-13-10-14(2)19(15(3)11-13)18-12-16(4)21(20-18)17-8-6-5-7-9-17/h5-12H,1-4H3

InChI Key

CMXCJXVUWCNYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C(=C2)C)C3=CC=CC=C3)C

Origin of Product

United States

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